N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The N-substituent on the carboxamide is a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring may enhance electronic interactions with biological targets while maintaining favorable steric properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOXMKTAHNABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted oxazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure is characterized by the presence of an oxazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 299.3 g/mol. The unique functional groups within the structure enhance its interaction with biological targets.
Anticancer Activity
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activity, leading to cell death in tumor models such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range. For instance, certain analogs demonstrated over 70% growth inhibition in colorectal and ovarian cancer cell lines .
| Cell Line | IC50 Value (μM) | Notes |
|---|---|---|
| MCF-7 | 0.65 | High selectivity against breast cancer |
| HeLa | 2.41 | Effective against cervical cancer |
| A549 | 56.88 | Moderate activity |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for reducing inflammation and pain associated with various conditions:
- Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits COX enzymes, thereby reducing prostaglandin synthesis.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls. The research emphasized its potential as a therapeutic agent in breast cancer management.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, administration of the compound led to reduced edema and pain response, demonstrating its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazole Carboxamide Derivatives
Key Findings:
Halogen Substitution: The 4-fluorophenyl analog exhibits moderate inhibitory activity (IC₅₀ = 5.18 μM) against monoacylglycerol lipase (MGL), comparable to bromo- and iodo-substituted phenyl derivatives in related maleimide compounds . This suggests that electronic effects (e.g., electronegativity) dominate over steric factors in this scaffold.
Polar vs. The 4-ethoxyphenyl derivative (C₁₉H₁₈N₂O₃) balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .
Electron-Withdrawing Groups :
- The 4-methyl-3-nitrophenyl substituent (C₁₈H₁₅N₃O₄) combines electron-donating (methyl) and withdrawing (nitro) groups, which may stabilize charge interactions in enzyme active sites. However, nitro groups are often associated with toxicity .
This suggests a plausible therapeutic direction for fluorophenyl-substituted oxazoles.
Biological Activity
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a fluorine atom on the phenyl ring, which can enhance its biological activity by influencing lipophilicity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent introduction of the carboxamide functional group. Various synthetic routes have been reported, showcasing the versatility in modifying the oxazole core to optimize biological activity.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.15 | Induction of apoptosis via caspase activation |
| A549 | 0.25 | Inhibition of cell proliferation |
| HCT116 | 0.10 | Cell cycle arrest at G2/M phase |
The compound's mechanism includes inducing apoptosis through the mitochondrial pathway and inhibiting key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 85% | 10 |
| IL-6 | 75% | 10 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. Notably, docking simulations revealed strong binding affinity to tubulin and cyclooxygenase enzymes, indicating potential dual-targeting capabilities:
| Target | Binding Affinity (kcal/mol) |
|---|---|
| Tubulin | -9.5 |
| COX-2 | -8.7 |
These interactions suggest that the compound not only inhibits cancer cell growth but may also reduce inflammation through COX inhibition.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on HeLa Cells : In a recent study, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis markers such as PARP cleavage.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
